5-Isobutoxy-2-methylbenzenamine
Overview
Description
5-Isobutoxy-2-methylbenzenamine (5-IBMA) is a chemical compound that has been the subject of much scientific research due to its potential applications in various areas, including medicine, biochemistry, and pharmacology. 5-IBMA is a derivative of the aromatic compound benzene and is classified as an aromatic amine. This compound has been studied for its ability to act as a catalyst, its ability to act as a ligand, and its potential to be used as a therapeutic agent. The purpose of
Scientific Research Applications
1. Anti-Viral Activity against SARS-Cov-2
Research conducted by Palsaniya et al. (2021) investigates the effect of positional isomerism on certain alcohol-based drugs, including compounds similar to 5-Isobutoxy-2-methylbenzenamine, for anti-viral activity against SARS-CoV-2. The study utilizes molecular modeling to identify potent molecules for drug repurposing during the COVID-19 pandemic. It was found that certain isomers, including those similar to 5-Isobutoxy-2-methylbenzenamine, show potential as COVID-19 inhibitors. The study highlights the role of alcohol-based drugs and their isomers in targeting viral proteases, demonstrating their potential application in antiviral therapies (Palsaniya et al., 2021).
2. Polymerization Processes
The work by Morgan et al. (2010) explores the end-quenching of TiCl4-catalyzed quasiliving polymerizations using alkoxybenzenes, including compounds structurally related to 5-Isobutoxy-2-methylbenzenamine. This process is significant in the field of materials science, particularly in creating functionalized polymers with specific properties. The study demonstrates the effectiveness of alkoxybenzene quenchers in this context, highlighting the utility of 5-Isobutoxy-2-methylbenzenamine related compounds in polymer science (Morgan et al., 2010).
3. Corrosion Inhibition
Research by Verma et al. (2015) examines the use of 2-aminobenzene-1,3-dicarbonitriles derivatives, similar in structure to 5-Isobutoxy-2-methylbenzenamine, as corrosion inhibitors for metals. The study assesses the effectiveness of these compounds in protecting metals like aluminum and mild steel in corrosive environments, making them valuable in industrial applications. The findings show the potential of these compounds in enhancing the durability and longevity of metals in various industrial settings (Verma et al., 2015).
properties
IUPAC Name |
2-methyl-5-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)7-13-10-5-4-9(3)11(12)6-10/h4-6,8H,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFSLSAGDBABMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653564 | |
Record name | 2-Methyl-5-(2-methylpropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
918445-15-5 | |
Record name | 2-Methyl-5-(2-methylpropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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